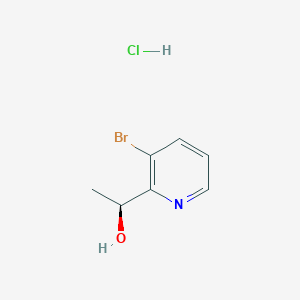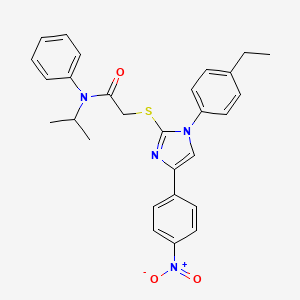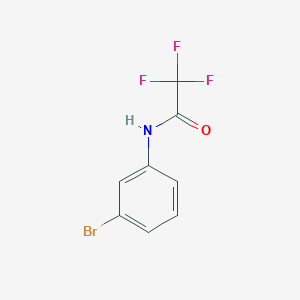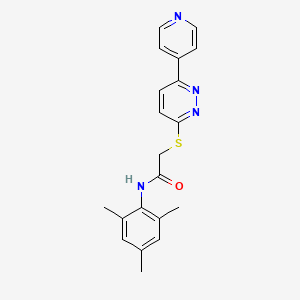
4-Chlorthiazol-2-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonamide-based indole derivatives, which are similar to 4-Chlorothiazole-2-sulfonamide, involves various synthetic routes including the Friedel–Craft reaction, cascade sulfa Michael addition reaction, enantioselective cascade cyclization reaction, and alkylation reactions .
Molecular Structure Analysis
The molecular structure of sulfonamides, including 4-Chlorothiazole-2-sulfonamide, has been studied using computational modeling approaches at the quantum mechanical level . The main intermolecular interactions in all crystal forms of these sulfonamides are H-bonds among the sulfonic and amino groups and SNH groups, and also some π-π interactions .
Chemical Reactions Analysis
Sulfonamide-based indole derivatives, similar to 4-Chlorothiazole-2-sulfonamide, have been synthesized using a variety of techniques . The sulfonamide analogs of indole, referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .
Physical and Chemical Properties Analysis
The polymorphism of a drug substance or excipient can have a deep impact on its physical and physicochemical properties such as chemical hardness, density, melting point, adsorption, chemical reactivity, solubility, dissolution rate, biological action, production, and formulation .
Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Mittel
4-Chlorthiazol-2-sulfonamid: wurde auf sein Potenzial als entzündungshemmendes Mittel untersucht. Insbesondere gehört es zur Klasse der nichtsteroidalen Antirheumatika (NSAR). Diese Medikamente hemmen Cyclooxygenase (COX)-Enzyme, insbesondere COX-2, die eine entscheidende Rolle bei der Produktion von Prostaglandinen spielen. Prostaglandine sind an Entzündungspfaden beteiligt, und selektive COX-2-Hemmer wurden zur Behandlung von Schmerzen und zum Schutz vor entzündungsbedingten Erkrankungen eingesetzt .
Supramolekulare Chemie und Kristallstrukturen
Die Kristallstruktur von 4-(4-Chlorphenyl)-3-[(4-Fluorbenzyl)sulfanyl]-5-(thiophen-2-yl)-4 H-1,2,4-triazol zeigte faszinierende nichtkovalente Wechselwirkungen, darunter seltene Chalkogen-H-Bindungen und unorthodoxe S⋯C(π) und F⋯C(π) Wechselwirkungen. Diese Wechselwirkungen tragen zum Selbstorganisationsprozess bei und stabilisieren supramolekulare Schichten .
Sulfonamidderivate in der medizinischen Chemie
This compound: Derivate wurden synthetisiert und auf ihre antibakteriellen Eigenschaften untersucht. Forscher haben ihre Struktur-Wirkungs-Beziehungen (SAR) untersucht, um ihre Wirksamkeit zu verbessern. Beispielsweise haben Derivate, die aus 4-Acetamidobenzolsulfonylchlorid synthetisiert wurden, in diesem Zusammenhang vielversprechend gezeigt .
Organoschwefelverbindungen: Sulfonimidate
Diese Verbindung gehört zur breiteren Kategorie der Organoschwefelverbindungen. Insbesondere kann sie als Vorläufer für Sulfonimidate dienen. Das jüngste Interesse an Sulfonimdaten rührt von ihrer Rolle als Zwischenprodukte für den Zugang zu anderen wichtigen Organoschwefelverbindungen her. Forscher haben synthetische Ansätze zu Sulfonimdaten untersucht und ihre vielfältigen Anwendungen hervorgehoben .
Bioanorganische Chemie und Molybdän-Cofaktor-Mangel
Obwohl nicht direkt mit den Anwendungen der Verbindung zusammenhängend, ist es erwähnenswert, dass Mohsen Ahmadi, der seinen Doktortitel in Bioanorganischer Chemie erhielt, an der Nachahmung der chemischen Synthese von aktiven Zentren von Molybdän-Enzymen gearbeitet hat. Seine Forschung könnte Einblicke in verwandte Bereiche liefern .
Wirkmechanismus
Target of Action
4-Chlorothiazole-2-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .
Mode of Action
4-Chlorothiazole-2-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, 4-Chlorothiazole-2-sulfonamide prevents the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by 4-Chlorothiazole-2-sulfonamide disrupts the folic acid metabolism cycle . This disruption affects the production of purines and the synthesis of DNA in bacteria . As a result, the bacterial cell cannot replicate or function properly, leading to its death .
Pharmacokinetics
They are mainly metabolized by the liver and excreted by the kidneys . Sulfonamides also compete for bilirubin-binding sites on albumin, which can influence their distribution and elimination .
Result of Action
The primary result of 4-Chlorothiazole-2-sulfonamide’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, the compound disrupts critical cellular functions in bacteria, including DNA synthesis . This leads to the death of the bacterial cell, thereby exerting its antibacterial effect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chlorothiazole-2-sulfonamide. For instance, sulfonamides, including 4-Chlorothiazole-2-sulfonamide, are known to be widespread xenobiotic pollutants . In the environment, bacteria have developed various strategies to cope with these bacteriostatic agents, including mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides . These environmental interactions can potentially influence the efficacy and action of 4-Chlorothiazole-2-sulfonamide.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-Chlorothiazole-2-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are crucial in various biochemical reactions. The compound interacts with these enzymes, inhibiting their function and playing a role in treating a diverse range of disease states .
Cellular Effects
The effects of 4-Chlorothiazole-2-sulfonamide on various types of cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have an effect on bacterial cells, including strategies used by bacteria to cope with these bacteriostatic agents .
Molecular Mechanism
The mechanism of action of 4-Chlorothiazole-2-sulfonamide involves its competitive inhibition of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. By inhibiting this enzyme, 4-Chlorothiazole-2-sulfonamide prevents the synthesis of folic acid, thereby affecting the bacteria’s ability to synthesize DNA .
Dosage Effects in Animal Models
The effects of 4-Chlorothiazole-2-sulfonamide can vary with different dosages in animal models . For instance, standard-use sulfonamides are administered every 6 to 24 hours, depending on the drug, to control systemic infections due to susceptible bacteria .
Metabolic Pathways
4-Chlorothiazole-2-sulfonamide is involved in the folic acid metabolism pathway . It inhibits the conversion of p-aminobenzoic acid to dihydropteroate, which bacteria need for folate synthesis and ultimately purine and DNA synthesis .
Transport and Distribution
Sulfonamides, including 4-Chlorothiazole-2-sulfonamide, are widely distributed throughout all tissues . High levels are achieved in pleural, peritoneal, synovial, and ocular fluids . They are metabolized mainly by the liver and excreted by the kidneys .
Eigenschaften
IUPAC Name |
4-chloro-1,3-thiazole-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O2S2/c4-2-1-9-3(6-2)10(5,7)8/h1H,(H2,5,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZLZCBKKIWNSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)S(=O)(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2384340.png)



![Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate](/img/structure/B2384346.png)
![(E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide](/img/structure/B2384348.png)
![2-chloro-6-fluoro-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2384349.png)


![N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2384353.png)
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2384354.png)
![N-(3-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2384355.png)

